ML349 Isoform Selectivity for APT2 vs. APT1: Direct Head-to-Head Comparison with ML348
ML349 demonstrates strict isoform selectivity for APT2 over APT1, a property not shared by pan-APT inhibitors. In direct comparison, ML349 inhibits APT2 with a Ki of 120 nM, while its activity against APT1 is negligible (Ki >10,000 nM), representing a >83-fold selectivity window. This is in stark contrast to ML348, which exhibits inverse selectivity, potently inhibiting APT1 (IC50 = 210 nM) with minimal activity against APT2 (IC50 >10,000 nM) [1]. This orthogonal selectivity is underpinned by distinct binding modes revealed by co-crystal structures (PDB: 5SYN for ML349; 5SYM for ML348) [2].
| Evidence Dimension | Inhibition Constant (Ki) for APT2 vs. APT1 |
|---|---|
| Target Compound Data | Ki (APT2) = 120 nM; Ki (APT1) > 10,000 nM |
| Comparator Or Baseline | ML348: IC50 (APT1) = 210 nM; IC50 (APT2) > 10,000 nM |
| Quantified Difference | ML349 is >83-fold selective for APT2 over APT1; ML348 is >47-fold selective for APT1 over APT2 |
| Conditions | Fluorogenic substrate hydrolysis assay using recombinant human APT1 and APT2; Binding affinity determination in HEK293T cell lysates |
Why This Matters
This orthogonal selectivity enables researchers to dissect the distinct biological functions of APT1 and APT2 without confounding cross-reactivity, a capability not achievable with pan-inhibitors like palmostatin B.
- [1] Adibekian A, Martin BR, Chang JW, Hsu KL, Tsuboi K, Bachovchin DA, Speers AE, Brown SJ, Spicer T, Fernandez-Vega V et al. (2014) Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2). Probe Reports from the NIH Molecular Libraries Program. Table 1, Figure 3.2-2. View Source
- [2] Won SJ, Davda D, Labby KJ, Hwang SY, Pricer R, Majmudar JD, Armacost KA, Rodriguez LA, Rodriguez CL, et al. (2016) Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2). ACS Chem Biol. 11(12):3374-3382. View Source
